Bienvenue dans la boutique en ligne BenchChem!

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine

Physicochemical profiling Drug-likeness CNS drug design

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine (CAS 1359656-24-8) is a substituted diaryl ether benzylamine building block with the molecular formula C₁₄H₁₁ClF₃NO and a molecular weight of 301.69 g/mol. It belongs to the class of halogenated trifluoromethylphenoxy benzylamines used as key synthetic intermediates in kinase inhibitor chemistry—most notably in sorafenib-related Raf kinase inhibitor programs—and in the construction of insecticidal isoxazoline derivatives.

Molecular Formula C14H11ClF3NO
Molecular Weight 301.69 g/mol
CAS No. 1359656-24-8
Cat. No. B1400513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine
CAS1359656-24-8
Molecular FormulaC14H11ClF3NO
Molecular Weight301.69 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)OC2=CC(=C(C=C2)Cl)C(F)(F)F
InChIInChI=1S/C14H11ClF3NO/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-7H,8,19H2
InChIKeyUQEVLCBMRCKHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine (CAS 1359656-24-8): Procurement-Relevant Identity and Class Placement


(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine (CAS 1359656-24-8) is a substituted diaryl ether benzylamine building block with the molecular formula C₁₄H₁₁ClF₃NO and a molecular weight of 301.69 g/mol [1]. It belongs to the class of halogenated trifluoromethylphenoxy benzylamines used as key synthetic intermediates in kinase inhibitor chemistry—most notably in sorafenib-related Raf kinase inhibitor programs—and in the construction of insecticidal isoxazoline derivatives [2]. Its structure features a 4-chloro-3-(trifluoromethyl)phenoxy group linked via an ether bridge to a para-benzylamine moiety, a scaffold that positions it as a direct precursor to urea-linked diaryl ether pharmacophores [3].

Why (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine Cannot Be Replaced by Generic Phenoxybenzylamine Analogs


Superficially similar diaryl ether building blocks—such as the aniline, benzaldehyde, or des-chloro benzylamine analogs—are not functionally interchangeable with (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine. The benzylamine primary amine provides a nucleophilic handle with a distinct pKₐ and steric environment compared to the directly conjugated aniline, enabling divergent downstream chemistry (reductive amination, urea formation, or sulfonamide coupling) that aniline analogs cannot replicate without additional synthetic steps [1]. Simultaneously, the chlorine atom at the 4-position of the 3-trifluoromethylphenoxy ring is a critical pharmacophoric element in kinase inhibitor SAR; its removal (as in the des-chloro analog) abolishes key hydrophobic interactions with the Raf kinase allosteric pocket, as demonstrated in sorafenib co-crystal structures [2]. The quantitative evidence below maps exactly where these structural distinctions translate into measurable differences in physicochemical properties, synthetic utility, and biological application potential.

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine: Quantitative Differential Evidence for Procurement Decisions


LogP Differentiation vs. Aniline Analog: Improved Drug-Likeness Predictor for CNS-Penetrant Candidate Design

The target benzylamine exhibits a computed XLogP3 of 3.8, substantially lower than the aniline analog 4-(4-chloro-3-(trifluoromethyl)phenoxy)aniline (CAS 1369254-44-3), which has an XLogP3 of 5.0 [1]. This 1.2 log-unit reduction in lipophilicity places the benzylamine within the optimal Lipinski logP range (≤5) with a greater margin than the aniline, and more importantly, below the CNS multiparameter optimization (MPO) threshold of logP <5 for reduced promiscuity and improved metabolic stability [2].

Physicochemical profiling Drug-likeness CNS drug design

Rotatable Bond Count and TPSA Differentiation: Synthetic Conformational Flexibility vs. Rigid Analogs

The target compound possesses 3 rotatable bonds and a TPSA of 35.2 Ų, compared to the aniline analog (2 rotatable bonds, TPSA 35.3 Ų) and the benzonitrile analog (2 rotatable bonds, TPSA 33.0 Ų) [1]. The additional rotatable bond arises from the benzylic CH₂-NH₂ group, which acts as a flexible spacer that can adopt multiple low-energy conformations. This flexibility is critical for downstream urea-linked kinase inhibitors where the benzylamine-derived urea can optimize hydrogen-bonding geometry with the kinase hinge region, whereas the directly conjugated aniline restricts conformational sampling [2].

Molecular flexibility Scaffold diversification ADME prediction

Chlorine Substituent SAR: Retention of Kinase Pharmacophore vs. Des-Chloro Analog

The 4-chloro substituent on the 3-trifluoromethylphenoxy ring is a critical pharmacophoric element for Type II kinase inhibitor binding. In sorafenib, the corresponding 4-chloro-3-trifluoromethylphenyl urea moiety occupies the allosteric hydrophobic pocket created by the DFG-out conformation of Raf kinase; removal of the chlorine atom (des-chloro analog, CAS 129560-02-7) abolishes this key interaction [1]. A systematic SAR study of sorafenib derivatives demonstrated that compounds retaining the 4-chloro-3-(trifluoromethyl)phenyl motif exhibited STAT3 inhibition equipotent to sorafenib (P-STAT3 reduction), whereas urea-linked derivatives replacing this motif showed complete loss of cellular activity [2].

Kinase inhibitor Structure-activity relationship Pharmacophore integrity

Building Block Utility: Direct Derivatization to Insecticidal Isoxazolines with Superior Potency vs. Commercial Standards

This benzylamine building block enabled the synthesis of a series of diaryl ether isoxazoline derivatives, of which compound L35 (derived via this intermediate) exhibited an LC₅₀ of 1.69 mg/L against Spodoptera frugiperda (fall armyworm), representing a 42-fold improvement over fipronil (LC₅₀ = 70.78 mg/L) and a 3.2-fold improvement over indoxacarb (LC₅₀ = 5.37 mg/L) [1]. Enantiomeric resolution revealed that S-(+)-L35 was 44 times more active than R-(-)-L35, highlighting the stereochemical importance of the benzylamine-derived scaffold [1].

Agrochemical discovery Isoxazoline insecticide Fall armyworm control

Functional Group Orthogonality: Benzylamine vs. Aldehyde/Nitrile Analogs in Multi-Step Synthesis

The benzylamine group enables direct one-step conversion to urea, thiourea, sulfonamide, or amide pharmacophores without requiring oxidation/reduction sequence steps. In contrast, the benzaldehyde analog (CAS 516481-95-1, XLogP3=4.4) requires reductive amination to install the amine; the benzonitrile analog (CAS 1354961-08-2, XLogP3=4.7) requires reduction to the benzylamine prior to urea formation, adding 1–2 synthetic steps [1]. In the published synthesis of sorafenib from related intermediates, the direct use of a pre-formed benzylamine intermediate avoided an additional nitrile reduction step, improving overall yield by approximately 15–25% compared to routes that proceed through the benzonitrile [2].

Synthetic chemistry Intermediate orthogonality Route design

(4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine: Validated Application Scenarios for Research and Industrial Use


Sorafenib Analog and Type II Kinase Inhibitor Medicinal Chemistry Programs

This benzylamine is positioned as a direct precursor for generating urea-linked diaryl ether kinase inhibitors. Its 4-chloro-3-(trifluoromethyl)phenoxy motif is the same pharmacophoric fragment found in sorafenib (BAY 43-9006), which binds the DFG-out allosteric pocket of Raf-1, B-Raf, VEGFR-2, and PDGFR-β [1]. Medicinal chemistry teams can use this building block to prepare focused libraries of N,N′-diaryl urea derivatives by reacting the benzylamine with 4-chloro-3-(trifluoromethyl)phenyl isocyanate or carbamate, bypassing multi-step de novo construction of the diaryl ether core. The lower LogP (3.8 vs. 5.0 for aniline analog) further supports the design of analogs with improved solubility and reduced hERG liability, as demonstrated in structurally related sorafenib derivatives [2].

Discovery of Next-Generation Insecticidal Isoxazolines for Resistant Lepidopteran Pest Control

As demonstrated in the 2023 JAFC study, this benzylamine serves as a key building block for diaryl ether isoxazoline insecticides. Compound L35 (LC₅₀ = 1.69 mg/L against S. frugiperda) achieved 42-fold greater potency than fipronil (LC₅₀ = 70.78 mg/L) and 3.2-fold greater potency than indoxacarb (LC₅₀ = 5.37 mg/L), with mechanistic studies confirming action via GABA receptor modulation [3]. The enantioselective activity (S-(+)-L35 being 44× more active than R-(-)-L35) highlights the value of the chiral benzylamine scaffold for developing enantiopure insecticidal candidates. Agrochemical R&D teams should prioritize this intermediate for programs targeting fipronil-resistant or indoxacarb-resistant fall armyworm populations.

Lp-PLA2 Inhibitor Intermediate Supply for Atherosclerosis and Alzheimer's Disease Programs

The compound and its downstream ethanol and methoxy derivatives are explicitly claimed as intermediates in multiple GSK patent families covering Lp-PLA2 inhibitors, including GSK-2647544 (a clinical-stage, orally bioavailable, selective Lp-PLA2 inhibitor) [4]. The 4-chloro-3-(trifluoromethyl)phenoxy diaryl ether core is a conserved structural element across these inhibitor series. Procuring this benzylamine enables the construction of the phenoxy-ethoxy-pyrimidinone scaffold that characterizes this class, with the benzylic amine providing a versatile handle for late-stage diversification via amide coupling or reductive amination without compromising the integrity of the diaryl ether pharmacophore [4].

Physicochemical Property-Driven Fragment and Scaffold Hopping Campaigns

With a computed XLogP3 of 3.8, TPSA of 35.2 Ų, and 1 hydrogen bond donor, this benzylamine occupies a favorable drug-like property space that distinguishes it from more lipophilic analogs (aniline: logP 5.0; benzonitrile: logP 4.7) [5]. Its molecular weight (301.69 Da) and rotatable bond count (3) position it within lead-like chemical space guidelines (MW ≤350, logP ≤3.5–4, RotB ≤7). Fragment-based drug discovery groups and computational chemistry teams should select this intermediate over the aniline or benzonitrile analogs when designing CNS-exposed or metabolically stable lead series, as the lower lipophilicity reduces the risk of phospholipidosis and CYP inhibition that frequently derail programs using more lipophilic diaryl ether building blocks [5].

Quote Request

Request a Quote for (4-(4-Chloro-3-(trifluoromethyl)phenoxy)phenyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.